molecular formula C18H21ClN2OS B14684455 2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride CAS No. 29722-83-6

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride

Cat. No.: B14684455
CAS No.: 29722-83-6
M. Wt: 348.9 g/mol
InChI Key: HQKZCEXAHDXKGB-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylamino group, a phenothiazine core, and an ethanone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenothiazine with tert-butylamine under controlled conditions to introduce the tert-butylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other compounds like salbutamol and terbutaline, which have different core structures and pharmacological profiles .

Properties

CAS No.

29722-83-6

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride

InChI

InChI=1S/C18H20N2OS.ClH/c1-18(2,3)19-12-17(21)20-13-8-4-6-10-15(13)22-16-11-7-5-9-14(16)20;/h4-11,19H,12H2,1-3H3;1H

InChI Key

HQKZCEXAHDXKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Origin of Product

United States

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